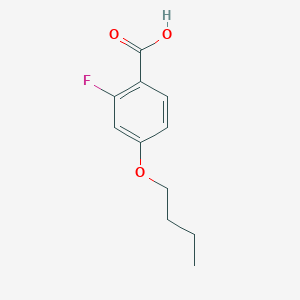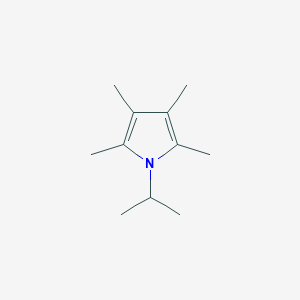![molecular formula C29H41ClO9 B053495 [(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 113547-99-2](/img/structure/B53495.png)
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Glucosylchlormadinol acetate: is a synthetic steroidal compound with the chemical formula C29H41ClO9 and a molecular weight of 569.09 g/mol It is a derivative of chlormadinol, modified with a glucosyl group at the 3-O position and an acetate group at the 17-O position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Glucosylchlormadinol acetate involves multiple steps, starting from the parent compound chlormadinol. The key steps include:
Glucosylation: The introduction of a glucosyl group at the 3-O position of chlormadinol. This step typically involves the use of glucosyl donors and catalysts under controlled conditions.
Acetylation: The introduction of an acetate group at the 17-O position. This step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of 3-O-Glucosylchlormadinol acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Glucosylchlormadinol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The glucosyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-O-Glucosylchlormadinol acetate is used as a model compound for studying steroidal glucosides and their chemical properties. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It is used in experiments to investigate the role of glucosylated steroids in cell signaling and regulation.
Medicine: In medicine, 3-O-Glucosylchlormadinol acetate is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and immunomodulatory properties, making it a candidate for treating various inflammatory and autoimmune disorders.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure makes it a valuable intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 3-O-Glucosylchlormadinol acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to glucocorticoid receptors (GRs) in cells. This binding activates the receptor, leading to the regulation of gene expression and modulation of various cellular processes .
Molecular Targets and Pathways:
Glucocorticoid Receptors (GRs): The primary molecular target of 3-O-Glucosylchlormadinol acetate. Activation of GRs leads to anti-inflammatory and immunosuppressive effects.
Gene Expression: The compound influences the expression of genes involved in inflammation, immune response, and metabolism.
Cell Signaling Pathways: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune regulation.
Comparaison Avec Des Composés Similaires
Chlormadinol: The parent compound of 3-O-Glucosylchlormadinol acetate, used as a reference for comparison.
Glucosylated Steroids: Other glucosylated steroids with similar structures and properties.
Acetylated Steroids: Steroids with acetate groups at different positions.
Uniqueness: 3-O-Glucosylchlormadinol acetate is unique due to its specific combination of glucosyl and acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
113547-99-2 |
|---|---|
Formule moléculaire |
C29H41ClO9 |
Poids moléculaire |
569.1 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H41ClO9/c1-14(32)29(39-15(2)33)10-7-19-17-12-21(30)20-11-16(5-8-27(20,3)18(17)6-9-28(19,29)4)37-26-25(36)24(35)23(34)22(13-31)38-26/h11-12,16-19,22-26,31,34-36H,5-10,13H2,1-4H3/t16-,17+,18-,19-,22+,23+,24-,25+,26+,27+,28-,29-/m0/s1 |
Clé InChI |
FYXRJCKQDXHCLY-NGBQXFLDSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
Synonymes |
3-GCMA 3-O-glucosylchlormadinol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)



![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)








![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
